7-fluoro-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
7-fluoro-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. This compound is characterized by the presence of a fluorine atom at the 7th position and a 3,4,5-trimethoxyphenyl group. The chromeno[2,3-d]pyrimidine scaffold is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 2-amino-4-fluorobenzonitrile, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-fluoro-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-fluoro-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase and tubulin polymerization, leading to the disruption of cellular processes like DNA synthesis and cell division. These interactions make it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Combretastatin: A potent microtubule targeting agent
Uniqueness
7-fluoro-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the fluorine atom and the trimethoxyphenyl group, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H17FN2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
7-fluoro-2-(3,4,5-trimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17FN2O5/c1-25-15-8-11(9-16(26-2)17(15)27-3)18-22-19(24)13-7-10-6-12(21)4-5-14(10)28-20(13)23-18/h4-6,8-9H,7H2,1-3H3,(H,22,23,24) |
InChI Key |
KEZLUYGYAUYVFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(CC4=C(O3)C=CC(=C4)F)C(=O)N2 |
Origin of Product |
United States |
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